(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
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Overview
Description
“(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Synthesis Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically . A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Chemical Reactions Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .
Physical And Chemical Properties Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Scientific Research Applications
Cytotoxic Evaluation on HeLa Cell Line
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Quinazolinone backbone, which is similar to the compound you mentioned, is present in a large number of bioactive substances. Some 4(3H)-quinazolinones have shown remarkable cytotoxic activity, and in this study, some were synthesized and screened against HeLa cells .
- Methods of Application : The synthesis was performed via reaction of anthranilic acid with dicarboxylic anhydrides to produce carboxylic acids derivatives. The products were heated in acetic anhydride to produce benzoxazinones. Finally, 4(3H)-quinazolinones were synthesized by reaction between benzoxazinones and primary amines .
- Results or Outcomes : The results indicated that the tested compounds did not show significant cytotoxicity alone and in combination with doxorubicin (1 and 20 μM) .
Anti-Tuberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Compounds with a structure similar to the one you mentioned have been developed as anti-tuberculosis (TB) agents .
- Methods of Application : The synthesis of these compounds is not detailed in the source, but it involves the development of a practical and efficient approach to create the necessary structures .
- Results or Outcomes : The efficiency of synthesis was improved and the oxidation of the sulfide in the compounds was avoided .
Anti-Tuberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Compounds with a structure similar to the one you mentioned have been developed as anti-tuberculosis (TB) agents .
- Methods of Application : The synthesis of these compounds is not detailed in the source, but it involves the development of a practical and efficient approach to create the necessary structures .
- Results or Outcomes : The efficiency of synthesis was improved and the oxidation of the sulfide in the compounds was avoided .
Future Directions
properties
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one |
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